NPY Receptor Antagonist Functional Annotation vs. Non-NPY-Annotated Diphenylacetamide Analogs
WAY-638584 is vendor-annotated as a neuropeptide Y (NPY) antagonist . While specific NPY receptor subtype data (e.g., pIC50 for Y1, Y2, or Y5) remains unpublished in the peer-reviewed literature, this functional annotation distinguishes it from structurally related diphenylacetamides such as N-(4-(morpholinosulfonyl)phenyl)acetamide (CAS 21626-69-7), which lacks the diphenylacetyl group and has been associated only with histone-modifying enzyme targets (EHMT2, L3MBTL1) rather than GPCR activity . The diphenylacetyl moiety is critical for NPY receptor pharmacophore recognition, a feature absent in the simpler acetamide analog.
| Evidence Dimension | Primary annotated pharmacological target class |
|---|---|
| Target Compound Data | WAY-638584: annotated as neuropeptide Y antagonist (no quantitative pIC50 publicly available) |
| Comparator Or Baseline | N-(4-(morpholinosulfonyl)phenyl)acetamide (CAS 21626-69-7): associated with EHMT2 and L3MBTL1, not annotated for NPY receptors |
| Quantified Difference | Qualitative target class divergence: GPCR (NPY) vs. epigenetic enzyme targets |
| Conditions | Vendor annotation and database target association; no direct comparative assay available |
Why This Matters
Researchers seeking an NPY receptor antagonist probe cannot substitute the simpler N-(4-(morpholinosulfonyl)phenyl)acetamide, as its target profile is directed toward epigenetic enzymes rather than neuropeptide GPCRs.
